molecular formula C10H13ClFNO B2686775 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride CAS No. 2580249-76-7

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride

Cat. No.: B2686775
CAS No.: 2580249-76-7
M. Wt: 217.67
InChI Key: JCKAXVKZIZJJID-JMVWIVNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl It is a cyclobutanol derivative with an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride typically involves the following steps:

    Formation of the cyclobutanol ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane derivative, under basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It may be used in studies investigating the biological activity of cyclobutanol derivatives.

    Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)cyclobutan-1-ol;hydrochloride
  • 3-Amino-1-(4-bromophenyl)cyclobutan-1-ol;hydrochloride
  • 3-Amino-1-(4-methylphenyl)cyclobutan-1-ol;hydrochloride

Uniqueness

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKAXVKZIZJJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.